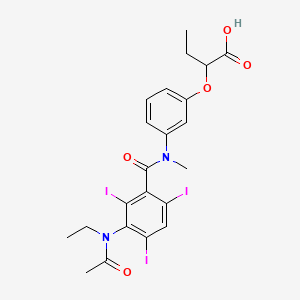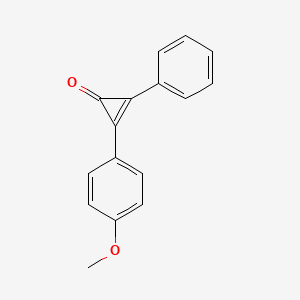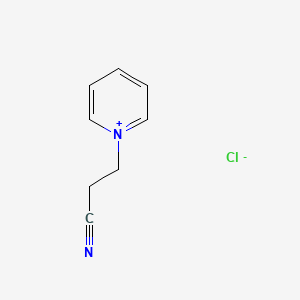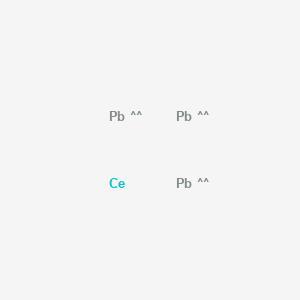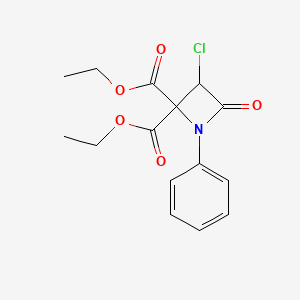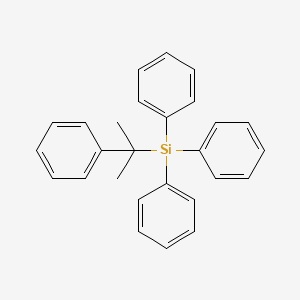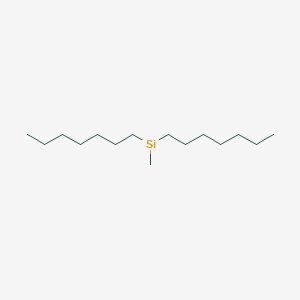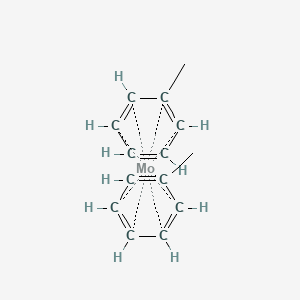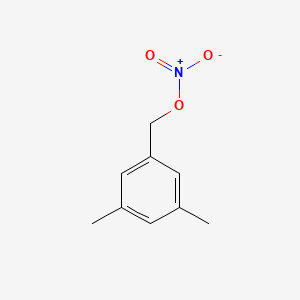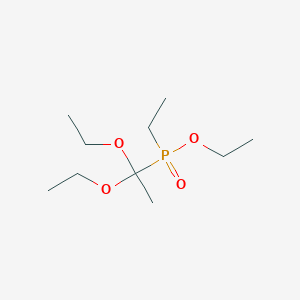
Phosphinic acid, (1,1-diethoxyethyl)ethyl-, ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphinic acid, (1,1-diethoxyethyl)ethyl-, ethyl ester is a chemical compound with the molecular formula C10H23O4P. It is known for its unique structure, which includes a phosphinic acid group bonded to an ethyl ester and a diethoxyethyl group. This compound is used in various scientific and industrial applications due to its reactivity and functional properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of phosphinic acid, (1,1-diethoxyethyl)ethyl-, ethyl ester typically involves the reaction of phosphinic acid derivatives with ethyl alcohol and diethoxyethyl groups under controlled conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction between ethyl methylphosphinate and bromo-3,5-dimethoxybenzene, resulting in the formation of the desired phosphinate ester .
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical reactions in specialized reactors. The process requires precise control of temperature, pressure, and reactant concentrations to ensure high yield and purity. The use of catalysts and solvents is also common to facilitate the reaction and improve efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Phosphinic acid, (1,1-diethoxyethyl)ethyl-, ethyl ester undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, alkylating agents, and other nucleophiles under various conditions depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphonic acids, while reduction may produce phosphine derivatives. Substitution reactions can result in a variety of functionalized phosphinic acid esters.
Applications De Recherche Scientifique
Phosphinic acid, (1,1-diethoxyethyl)ethyl-, ethyl ester has numerous applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other phosphinic acid derivatives.
Biology: Studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs and treatments.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.
Mécanisme D'action
The mechanism of action of phosphinic acid, (1,1-diethoxyethyl)ethyl-, ethyl ester involves its interaction with specific molecular targets and pathways. For example, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its normal function. The compound’s unique structure allows it to interact with various biological molecules, leading to diverse effects.
Comparaison Avec Des Composés Similaires
Phosphinic acid, (1,1-diethoxyethyl)ethyl-, ethyl ester can be compared with other similar compounds, such as:
Phosphonic acids: These compounds have a similar structure but differ in their oxidation state and reactivity.
Phosphine oxides: These compounds have a different functional group but share some chemical properties with phosphinic acids.
Phosphonates: These compounds are structurally related but have different applications and reactivity profiles.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
23081-61-0 |
|---|---|
Formule moléculaire |
C10H23O4P |
Poids moléculaire |
238.26 g/mol |
Nom IUPAC |
1,1-diethoxy-1-[ethoxy(ethyl)phosphoryl]ethane |
InChI |
InChI=1S/C10H23O4P/c1-6-12-10(5,13-7-2)15(11,9-4)14-8-3/h6-9H2,1-5H3 |
Clé InChI |
NKCATCXIVXDKLA-UHFFFAOYSA-N |
SMILES canonique |
CCOC(C)(OCC)P(=O)(CC)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


